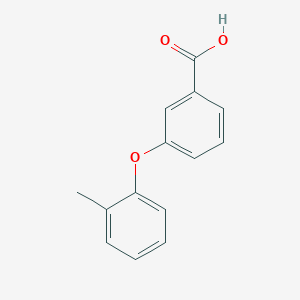
3-(2-Methylphenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylphenoxy)benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .
Synthesis Analysis
The synthesis of 3-(2-Methylphenoxy)benzoic acid can be achieved through various methods. For instance, one method involves an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol . This reaction was carried out to investigate the effect of substitution position and pattern on the solid-state behavior of 2-phenoxybenzoic acids .Molecular Structure Analysis
The InChI code for 3-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.科学的研究の応用
Alternative to Bisphenol A
Research into safer alternatives to Bisphenol A (BPA) due to its reproductive toxicity and endocrine-disrupting properties has led to the evaluation of various compounds, including 3-(2-Methylphenoxy)benzoic acid, for their safety in consumer products. While the study by Den Braver-Sewradj et al. (2020) does not specifically mention 3-(2-Methylphenoxy)benzoic acid, it provides a comprehensive review on the carcinogenicity, reproductive toxicity, and endocrine disruption potential of BPA alternatives. The authors highlight the need for thorough evaluation and targeted testing to ensure the safety of these alternatives (Den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Environmental Persistence and Effects of Organic Compounds
Kim and Choi (2014) conducted a mini-review on benzophenone-3 (BP-3), a common component in organic sunscreen products, highlighting its widespread use, environmental release, and potential impact on aquatic ecosystems. This study emphasizes the need for understanding the environmental persistence and effects of organic compounds, including those similar in structure or use to 3-(2-Methylphenoxy)benzoic acid, on aquatic ecosystems (Kim & Choi, 2014).
Advances in Organic Synthesis
Tjahjono et al. (2022) review the synthesis, characterization, and application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, a novel salicylic acid derivative, showcasing the advancements in organic synthesis and potential applications of novel compounds in drug development. This review underscores the importance of innovative synthetic approaches in creating safer and more effective compounds for various applications, including those related to 3-(2-Methylphenoxy)benzoic acid (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).
Antimicrobial and Antifungal Preservatives
Mao et al. (2019) explore the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds, highlighting its role in improving gut functions. This research is relevant for understanding the potential health benefits and applications of benzoic acid derivatives, including 3-(2-Methylphenoxy)benzoic acid, in promoting gut health (Mao, Yang, Chen, Yu, & He, 2019).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and release to the environment .
将来の方向性
Phenol derivatives, such as 3-(2-Methylphenoxy)benzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups . These compounds could have important applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .
特性
IUPAC Name |
3-(2-methylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYEGNTRDVDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394892 |
Source


|
| Record name | 3-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)benzoic acid | |
CAS RN |
135611-26-6 |
Source


|
| Record name | 3-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




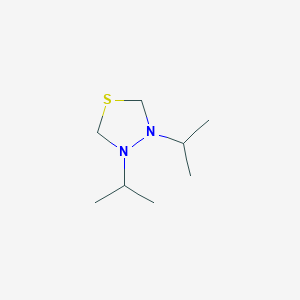
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)



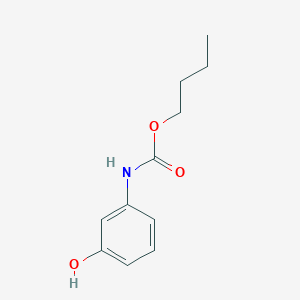
![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
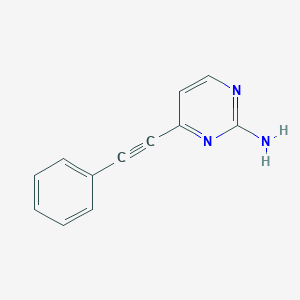
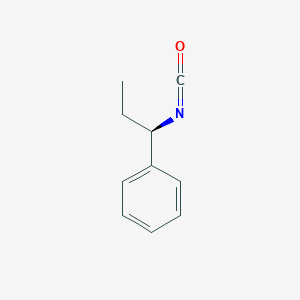
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)